3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQFMRWQEODYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-1,2-Benzothiazole 1,1-Dioxide
The benzothiazole core is synthesized via chlorination of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds under reflux conditions, yielding a colorless solid with a melting point of 145–147°C.
Reaction Conditions:
-
Reactants: Saccharin (1 equiv), SOCl₂ (2.5 equiv)
-
Catalyst: DMF (0.1 equiv)
-
Temperature: 80–90°C
-
Duration: 4–6 hours
This intermediate is critical for subsequent nucleophilic substitution reactions due to its electrophilic chlorine atom.
Synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-Diazepane
The diazepane-pyrimidine moiety is constructed through a two-step process:
Step 1: Formation of 2-Chloro-5-chloropyrimidine
5-Chloropyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at 110°C for 8 hours, resulting in 2,5-dichloropyrimidine. Excess POCl₃ is removed under reduced pressure.
Step 2: Cyclization with 1,4-Diazepane
2,5-Dichloropyrimidine reacts with 1,4-diazepane in the presence of cesium carbonate (Cs₂CO₃) as a base. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
Reaction Conditions:
-
Molar Ratio: 2,5-Dichloropyrimidine (1 equiv), 1,4-diazepane (1.2 equiv)
-
Base: Cs₂CO₃ (3 equiv)
-
Solvent: THF
Coupling of Benzothiazole and Diazepane-Pyrimidine Moieties
The final step involves coupling 3-chloro-1,2-benzothiazole 1,1-dioxide with 4-(5-chloropyrimidin-2-yl)-1,4-diazepane via a nucleophilic aromatic substitution (SNAr) reaction.
Optimized Protocol:
-
Reactants:
-
3-Chloro-1,2-benzothiazole 1,1-dioxide (1 equiv)
-
4-(5-Chloropyrimidin-2-yl)-1,4-diazepane (1.1 equiv)
-
-
Base: Potassium tert-butoxide (t-BuOK, 2 equiv)
-
Solvent: Dimethylacetamide (DMA)
-
Temperature: 120°C
-
Duration: 18–24 hours
Mechanistic Insight:
The reaction proceeds via deprotonation of the diazepane’s secondary amine by t-BuOK, generating a strong nucleophile that attacks the electrophilic C3 position of the benzothiazole dioxide. The chloropyrimidine group remains intact due to its lower reactivity under these conditions.
Purification and Characterization
Workup Procedure
The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1).
Analytical Data
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₆H₁₆ClN₅O₂S: 377.08 g/mol
-
Observed: 377.07 g/mol
-
-
¹H NMR (400 MHz, DMSO-d₆):
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. For example, the coupling step achieves 75% yield in 2 hours at 150°C using DMA as the solvent.
One-Pot Methodology
A sequential one-pot approach combines diazepane-pyrimidine synthesis and coupling in a single reactor, eliminating intermediate isolation steps. This method achieves an overall yield of 55% but requires precise temperature control.
Industrial-Scale Considerations
Cost Optimization:
-
Replacing Cs₂CO₃ with K₂CO₃ reduces base costs by 40% but decreases yield to 50%.
-
Recycling DMA via distillation lowers solvent expenses by 30%.
Safety Protocols:
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The benzothiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyrimidine can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole core can yield benzothiazole sulfone, while nucleophilic substitution of the chloropyrimidine can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their biological activities, and research findings:
Key Comparative Insights
Pharmacological Potential
- Anti-Ulcer Activity : 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide demonstrates stronger binding to H+/K+-ATPase than omeprazole, suggesting enhanced proton pump inhibition . The target compound’s diazepane ring (vs. azepane) may further modulate binding kinetics due to increased ring size and nitrogen positioning.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
